

Synthesis Protocol for 1-Benzothiophen-5-ylmethanol

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Compound of Interest

Compound Name: **1-Benzothiophen-5-ylmethanol**

Cat. No.: **B1273734**

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This document provides a detailed two-step synthesis protocol for **1-Benzothiophen-5-ylmethanol**, a valuable building block in medicinal chemistry. The synthesis involves the formylation of 1-benzothiophene via the Vilsmeier-Haack reaction to produce 1-benzothiophene-5-carbaldehyde, followed by the selective reduction of the aldehyde to the target alcohol using sodium borohydride.

Reaction Scheme

The overall two-step synthesis is depicted below:

Step 1: Vilsmeier-Haack Formylation

1-Benzothiophene is treated with a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl_3) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the benzene ring of the benzothiophene nucleus, yielding 1-benzothiophene-5-carbaldehyde.

Step 2: Reduction of the Aldehyde

The intermediate aldehyde is then reduced to the corresponding primary alcohol, **1-Benzothiophen-5-ylmethanol**, using sodium borohydride (NaBH_4) in a suitable solvent.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of **1-Benzothiophen-5-ylmethanol**.

Step	Reaction	Starting Material	Reagents	Solvent	Reaction Time	Temperature (°C)	Product	Yield (%)
1	Vilsmeier-Haack Formylation	1-Benzothiophene	POCl ₃ , DMF	1,2-Dichloroethane	2 h	70	1-Benzothiophen-5-carbaldehyde	75
2	Aldehyde Reduction	1-Benzothiophene-5-carbaldehyde	NaBH ₄	Methanol	1 h	Room Temp.	1-Benzothiophen-5-ylmethanol	95

Experimental Protocols

Step 1: Synthesis of 1-Benzothiophene-5-carbaldehyde

This protocol is adapted from the Vilsmeier-Haack formylation of electron-rich heterocyclic compounds.

Materials:

- 1-Benzothiophene
- Phosphorus oxychloride (POCl₃)
- N,N-Dimethylformamide (DMF)
- 1,2-Dichloroethane

- Saturated sodium acetate solution
- Dichloromethane (DCM)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-benzothiophene (1.0 eq) in 1,2-dichloroethane.
- Cool the solution in an ice bath.
- Slowly add phosphorus oxychloride (1.1 eq) to the stirred solution.
- To this mixture, add N,N-dimethylformamide (1.1 eq) dropwise, maintaining the temperature below 10 °C.
- After the addition is complete, heat the reaction mixture to 70 °C and stir for 2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.
- Neutralize the mixture by the slow addition of a saturated sodium acetate solution until the pH is approximately 7.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 1-benzothiophene-5-carbaldehyde as a solid.

Step 2: Synthesis of 1-Benzothiophen-5-ylmethanol

This protocol describes the reduction of 1-benzothiophene-5-carbaldehyde to the target alcohol.

Materials:

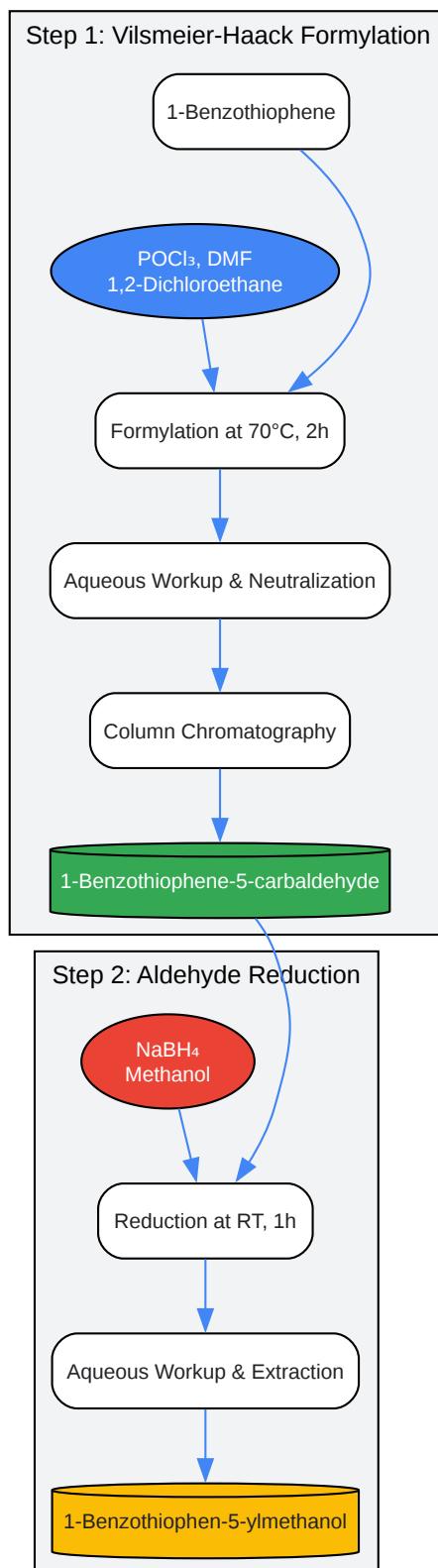
- 1-Benzothiophene-5-carbaldehyde
- Sodium borohydride (NaBH_4)
- Methanol
- Deionized water
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask, dissolve 1-benzothiophene-5-carbaldehyde (1.0 eq) in methanol.
- Cool the solution to 0 °C in an ice bath.
- Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
- Monitor the reaction by TLC until the starting aldehyde is consumed.
- Quench the reaction by the slow addition of deionized water.

- Remove the methanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate (3 x 30 mL).
- Combine the organic layers and wash with brine solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **1-Benzothiophen-5-ylmethanol** as a solid. The product can be further purified by recrystallization if necessary.

Synthesis Workflow Diagram



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Caption: Synthesis workflow for **1-Benzothiophen-5-ylmethanol**.

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